

# Application Note: A Validated RP-HPLC Method for the Quantification of Efonidipine

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## Compound of Interest

Compound Name: Efonidipine

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## Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Efonidipine** in pharmaceutical formulations. **Efonidipine** is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis and stability studies. All validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

## Introduction

**Efonidipine** hydrochloride ethanolate is a potent antihypertensive agent that functions by blocking both L-type and T-type calcium channels, resulting in vasodilation and a subsequent reduction in blood pressure.[2][5] Its chemical formula is C<sub>36</sub>H<sub>45</sub>CIN<sub>3</sub>O<sub>8</sub>P with a molecular weight of 714.19 g/mole .[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing **Efonidipine**. This document provides a detailed protocol for a validated RP-HPLC method for its quantification.

## Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV detector
Column	C18 column (e.g., Inertsil, Phenomenex Kinetex®, Thermo Hypersil BDS) (250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase	Acetonitrile : 25mM Phosphate Buffer (pH 4.9) (45:55 v/v)[7]
Flow Rate	1.0 mL/min[7]
Detection Wavelength	253 nm[7]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	10 minutes

## Experimental Protocols

### Preparation of Solutions

#### 1. Preparation of Phosphate Buffer (25mM, pH 4.9):

- Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 4.9 using orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter and degas.

#### 2. Preparation of Mobile Phase:

- Mix acetonitrile and 25mM phosphate buffer (pH 4.9) in a ratio of 45:55 (v/v).[7]
- Sonicate the mobile phase for 15 minutes to degas.

### 3. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Efonidipine** hydrochloride ethanolate reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with the mobile phase.

### 4. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 5 µg/mL to 30 µg/mL for the calibration curve.[\[7\]](#)

## Sample Preparation (from Tablet Formulation)

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Efonidipine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

## Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:

## System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are summarized in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	$\leq 2$	1.2[3]
Theoretical Plates	$> 2000$	$> 3000$
% RSD of Peak Area	$\leq 2.0\%$	$< 1.0\%$
Retention Time (min)	-	$\sim 7.77$ [7]

## Linearity

The linearity of the method was established by analyzing a series of **Efonidipine** standard solutions over the concentration range of 5-30  $\mu\text{g/mL}$ . [7] The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area (n=3)
5	(Data)
10	(Data)
15	(Data)
20	(Data)
25	(Data)
30	(Data)
Correlation Coefficient ( $r^2$ )	$\geq 0.999$

## Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (15  $\mu\text{g/mL}$ ) were performed.

Table 4: Precision Data

Precision	% RSD
Intra-day (n=6)	< 1.0% <a href="#">[4]</a>
Inter-day (n=6)	< 2.0% <a href="#">[4]</a>

## Accuracy (Recovery)

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was spiked into a pre-analyzed sample solution.

Table 5: Accuracy (Recovery) Data

Spike Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD
80%	(Data)	(Data)	99.75% - 100.10% <a href="#">[7]</a>	< 2.0%
100%	(Data)	(Data)	99.75% - 100.10% <a href="#">[7]</a>	< 2.0%
120%	(Data)	(Data)	99.75% - 100.10% <a href="#">[7]</a>	< 2.0%

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

Parameter	Value
LOD	0.68 µg/mL[4]
LOQ	2.06 µg/mL[4]

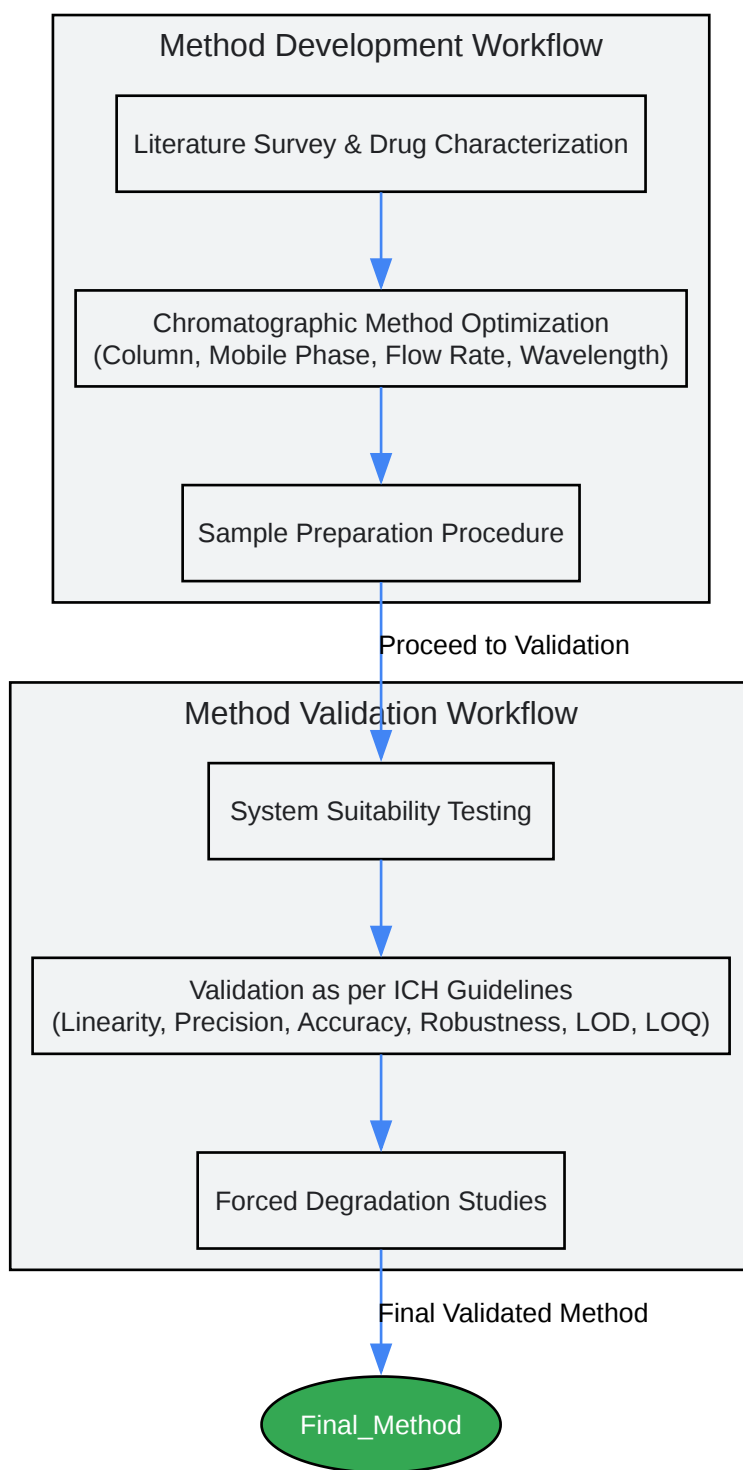
## Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and mobile phase composition. The method was found to be robust as the system suitability parameters remained within the acceptable limits.

## Forced Degradation Studies

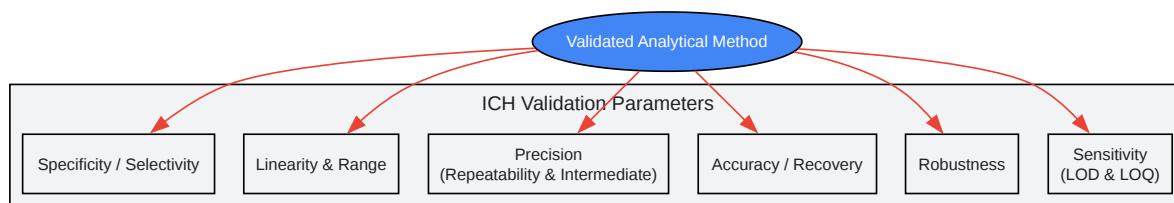
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Efonidipine** was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[3] The drug showed significant degradation under oxidative and photolytic conditions, with less degradation observed under acidic, basic, and thermal stress.[3] The degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

## Visualization of Workflows



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Caption: Workflow for the Development and Validation of the RP-HPLC Method.



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Caption: Logical Relationship of ICH Validation Parameters.

## Conclusion

The developed and validated RP-HPLC method for the quantification of **Efonidipine** is simple, rapid, accurate, precise, and robust. The method is stability-indicating and can be effectively used for routine analysis of **Efonidipine** in bulk and pharmaceutical dosage forms in a quality control laboratory.

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